molecular formula C18H14Cl2N2O2 B2691289 Ethyl 6-chloro-4-(2-chloroanilino)-3-quinolinecarboxylate CAS No. 955282-73-2

Ethyl 6-chloro-4-(2-chloroanilino)-3-quinolinecarboxylate

Cat. No. B2691289
M. Wt: 361.22
InChI Key: GUSKCLYIVSUPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 6-chloro-4-(2-chloroanilino)-3-quinolinecarboxylate” is a chemical compound with the IUPAC name ethyl 6-chloro-4-(2-chloroanilino)quinoline-3-carboxylate . It has a molecular weight of 361.2 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Ethyl 6-chloro-4-(2-chloroanilino)-3-quinolinecarboxylate serves as a precursor or intermediate in the synthesis of novel heterocyclic compounds. For example, it has been used in the synthesis of fused pyranoquinoline derivatives with potential antibacterial activities (Nahas & Abdel-Hafez, 2005). The compound's reactivity allows for the creation of complex structures that could be applied in developing new therapeutic agents.

Photovoltaic Applications

Research has shown the potential use of quinoline derivatives in photovoltaic properties, contributing to the development of organic-inorganic photodiode fabrication. This application is significant for the advancement of solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016). The incorporation of quinoline derivatives into photodiodes demonstrates their utility in enhancing the efficiency of solar cells.

Material Science and Optical Properties

Derivatives of Ethyl 6-chloro-4-(2-chloroanilino)-3-quinolinecarboxylate have been investigated for their structural and optical properties, which are essential for materials science applications. These properties are particularly relevant in the context of thin films and coatings, which have applications ranging from protective surfaces to components in electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Organic Synthesis and Chemical Research

The versatility of Ethyl 6-chloro-4-(2-chloroanilino)-3-quinolinecarboxylate in organic synthesis is demonstrated by its application in the synthesis of various quinoline derivatives. These derivatives have potential applications in medicinal chemistry, highlighting the compound's role in the development of new pharmaceuticals and chemical entities (Li, Wang, & Zou, 2017).

properties

IUPAC Name

ethyl 6-chloro-4-(2-chloroanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)13-10-21-15-8-7-11(19)9-12(15)17(13)22-16-6-4-3-5-14(16)20/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSKCLYIVSUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate

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